1-Piperidineacetamide, N-2-benzothiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-2-benzothiazolyl- is a chemical compound with the molecular formula C14H17N3OS It features a piperidine ring attached to an acetamide group, which is further connected to a benzothiazole moiety
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-2-benzothiazolyl- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidineacetamide, N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Scientific Research Applications
1-Piperidineacetamide, N-2-benzothiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-Piperidineacetamide, N-2-benzothiazolyl- can be compared with other similar compounds, such as:
1-(2-Benzothiazolyl)pyrazolines: These compounds also contain a benzothiazole moiety and exhibit similar biological activities.
N-(2-Benzothiazolyl)-1-piperidineethanamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
66157-55-9 |
---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H17N3OS/c18-13(10-17-8-4-1-5-9-17)16-14-15-11-6-2-3-7-12(11)19-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18) |
InChI Key |
OMEJXRXXPJVIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.